(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone
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Overview
Description
(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone is a complex organic compound featuring a piperidine ring, a pyrazine moiety, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, such as a substituted pyridine, the piperidine ring can be formed through hydrogenation or cyclization reactions.
Attachment of the Pyrazine Moiety: The pyrazine ring is introduced via nucleophilic substitution reactions, where a methoxypyrazine derivative reacts with the piperidine intermediate.
Incorporation of the Thiazole Ring: The final step involves the formation of the thiazole ring, which can be achieved through cyclization reactions involving thioamides and α-haloketones.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the pyrazine ring, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the methanone moiety, potentially converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazine and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine N-oxides, while reduction could produce alcohol derivatives of the methanone group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, (3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone is studied for its potential as a bioactive molecule. It may interact with specific proteins or enzymes, making it a candidate for drug development.
Medicine
The compound is of interest in medicinal chemistry for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its diverse reactivity makes it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- (3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone
- (3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(2-methylthiazol-5-yl)methanone
Uniqueness
Compared to similar compounds, (3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone may exhibit unique reactivity due to the specific positioning of functional groups. This can influence its chemical behavior and biological activity, making it a distinct entity in the realm of synthetic and medicinal chemistry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-10-17-12(9-23-10)15(20)19-5-3-4-11(8-19)22-14-7-16-6-13(18-14)21-2/h6-7,9,11H,3-5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPIKWDOPZMDPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCCC(C2)OC3=NC(=CN=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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